molecular formula C13H25NO3 B2408725 2-(decanoylamino)propanoic Acid CAS No. 27167-48-2

2-(decanoylamino)propanoic Acid

Cat. No. B2408725
CAS RN: 27167-48-2
M. Wt: 243.347
InChI Key: KMJDEJIZLJQIQI-UHFFFAOYSA-N
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Description

2-(decanoylamino)propanoic Acid is a chemical compound with the molecular formula C14H27NO3 . It is a derivative of propanoic acid, which is an important platform chemical used in various industries .


Synthesis Analysis

The synthesis of 2-(decanoylamino)propanoic Acid or similar compounds often involves complex biochemical processes. For instance, propionic acid, a related compound, can be produced via the biosynthesis process in Propionibacterium acidipropionici . Another study reports the synthesis and characterization of novel ruthenium (II) complexes with the polydentate dipeptide, L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) .


Molecular Structure Analysis

The molecular structure of 2-(decanoylamino)propanoic Acid consists of a chain of carbon atoms, with a decanoyl group (a ten-carbon chain) attached to one of the carbon atoms in the propanoic acid molecule . The average mass of the molecule is 257.369 Da .


Chemical Reactions Analysis

The chemical reactions of 2-(decanoylamino)propanoic Acid or its related compounds can be complex and varied. For example, α-amino acids react with aldehydes to form decarboxylation and/or deamination products . Another study discusses the oxidation of 1-propanol to propionic acid with hydrogen peroxide catalyzed by heteropolyoxometalates .

Scientific Research Applications

1. Synthesis of Optically Active α-Nucleic Acid Base Substituted Propanoic Acids

Research by Overberger and Chang (1989) in the field of organic chemistry has demonstrated the synthesis of optically active α-nucleic acid base substituted propanoic acids. They successfully prepared various derivatives of propanoic acid, such as (R)-2-(adenin-9-yl)propanoic acid and others, using adenine and (S)-ethyl lactate, showcasing the potential for creating diverse modified propanoic acid compounds for various applications in synthetic chemistry (Overberger & Chang, 1989).

2. Gas-Phase Elimination Studies

Al-Awadi et al. (2004) conducted a study focusing on the kinetics and mechanisms of thermal gas-phase elimination of α- and β-(N-arylamino)propanoic acids. They analyzed the pyrolysis products of these compounds, revealing the formation of substances like carbon monoxide and acrylic acid. This study contributes to the understanding of the thermal behavior of propanoic acid derivatives under gas-phase conditions (Al-Awadi et al., 2004).

3. Reactive Extraction of Carboxylic Acids

Keshav et al. (2009) explored the reactive extraction of propionic acid, an important carboxylic acid, from aqueous waste streams. Their research focused on the effects of binary extractants and modifier-diluents systems, providing insights into the extraction and recovery of carboxylic acids, which is significant for industrial applications (Keshav et al., 2009).

4. Use in Froth Flotation of Ilmenite

In a 2021 study by Deng et al., 2-decanoylamino-pentanedioic acid, a novel dendritic surfactant, was synthesized and used as a collector for the flotation of ilmenite. This research highlighted the potential of propanoic acid derivatives in mineral processing, particularly in the recovery of valuable minerals from ore (Deng et al., 2021).

5. Chemo-Enzymatic Synthesis and Characterization

Baba et al. (2018) conducted research on the chemo-enzymatic synthesis and characterization of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs. Their study contributes to the understanding of the stereochemistry and degradation kinetics of propanoic acid derivatives, which is valuable in pharmaceutical research (Baba et al., 2018).

6. Market Analysis and Application in Various Industries

He Yi-le (2003) discussed the wide-ranging applications of propanoic acid in industries such as food, pharmaceuticals, and chemicals. The study includes an analysis of the market and synthesizing technology of propanoic acid, highlighting its industrial significance (He Yi-le, 2003).

7. Investigation of Decarboxylation and Decarbonylation Mechanisms

Lu et al. (2015) investigated the decarboxylation and decarbonylation mechanisms of propanoic acid on a Ru(0001) model surface. This theoretical study provides insights into the hydrodeoxygenation process of organic acids, which is essential in the upgrading of biomass feedstocks into fuels (Lu et al., 2015).

Safety And Hazards

While specific safety and hazard information for 2-(decanoylamino)propanoic Acid is not available, propionic acid, a related compound, is known to be hazardous. It is classified as a flammable liquid, corrosive to metals, and can cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Emerging strategies for enhancing propionate conversion in anaerobic digestion have been discussed, which could potentially apply to 2-(decanoylamino)propanoic Acid . Additionally, the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety has shown promising results, indicating potential future directions for the development of 2-(decanoylamino)propanoic Acid and its derivatives .

properties

IUPAC Name

2-(decanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14-11(2)13(16)17/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJDEJIZLJQIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(decanoylamino)propanoic Acid

Synthesis routes and methods I

Procedure details

The preparation is carried out analogously to the procedure of example 4A using 19.0 g (184 mmol) of D,L-alanine methyl ester hydrochloride and 35.14 g (184 mmol) of decanoyl chloride.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
35.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The preparation is carried out analogously to the procedure of Example 7A using 19.0 g (184 mmol) of methyl D,L-alaninate hydrochloride and 35.14 g (184 mmol) of decanoyl chloride.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
35.14 g
Type
reactant
Reaction Step Two

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